Cas no 1343181-01-0 (Azetidine, 3-(3-thienylmethoxy)-)

Azetidine, 3-(3-thienylmethoxy)-, is a heterocyclic compound featuring an azetidine core substituted with a 3-thienylmethoxy group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The azetidine ring offers conformational rigidity, while the thienylmethoxy moiety introduces electron-rich aromatic character, enhancing its suitability as a building block for drug discovery or ligand design. Its compact, polar framework may improve bioavailability and metabolic stability in bioactive molecules. The compound’s synthetic versatility allows for further functionalization, making it valuable for medicinal chemistry and material science research. Proper handling under inert conditions is recommended due to potential sensitivity.
Azetidine, 3-(3-thienylmethoxy)- structure
1343181-01-0 structure
Product name:Azetidine, 3-(3-thienylmethoxy)-
CAS No:1343181-01-0
MF:C8H11NOS
MW:169.244040727615
CID:5899962
PubChem ID:63106101

Azetidine, 3-(3-thienylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Azetidine, 3-(3-thienylmethoxy)-
    • 1343181-01-0
    • EN300-1146464
    • 3-(thiophen-3-ylmethoxy)azetidine
    • 3-[(thiophen-3-yl)methoxy]azetidine
    • AKOS012406869
    • CS-0267818
    • Inchi: 1S/C8H11NOS/c1-2-11-6-7(1)5-10-8-3-9-4-8/h1-2,6,8-9H,3-5H2
    • InChI Key: BBKDGPZQIWQZLC-UHFFFAOYSA-N
    • SMILES: N1CC(OCC2C=CSC=2)C1

Computed Properties

  • Exact Mass: 169.05613515g/mol
  • Monoisotopic Mass: 169.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.5Ų
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Boiling Point: 256.6±35.0 °C(Predicted)
  • pka: 9.65±0.40(Predicted)

Azetidine, 3-(3-thienylmethoxy)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1146464-0.25g
3-[(thiophen-3-yl)methoxy]azetidine
1343181-01-0
0.25g
$1051.0 2023-05-23
Enamine
EN300-1146464-0.5g
3-[(thiophen-3-yl)methoxy]azetidine
1343181-01-0
0.5g
$1097.0 2023-05-23
Enamine
EN300-1146464-1.0g
3-[(thiophen-3-yl)methoxy]azetidine
1343181-01-0
1g
$1142.0 2023-05-23
Enamine
EN300-1146464-10.0g
3-[(thiophen-3-yl)methoxy]azetidine
1343181-01-0
10g
$4914.0 2023-05-23
Enamine
EN300-1146464-0.1g
3-[(thiophen-3-yl)methoxy]azetidine
1343181-01-0
0.1g
$1005.0 2023-05-23
Enamine
EN300-1146464-0.05g
3-[(thiophen-3-yl)methoxy]azetidine
1343181-01-0
0.05g
$959.0 2023-05-23
Enamine
EN300-1146464-2.5g
3-[(thiophen-3-yl)methoxy]azetidine
1343181-01-0
2.5g
$2240.0 2023-05-23
Enamine
EN300-1146464-5.0g
3-[(thiophen-3-yl)methoxy]azetidine
1343181-01-0
5g
$3313.0 2023-05-23

Azetidine, 3-(3-thienylmethoxy)- Related Literature

Additional information on Azetidine, 3-(3-thienylmethoxy)-

Azetidine, 3-(3-thienylmethoxy)- (CAS No. 1343181-01-0): A Comprehensive Overview in Modern Chemical Biology

Azetidine, 3-(3-thienylmethoxy)-, identified by its unique Chemical Abstracts Service (CAS) number 1343181-01-0, represents a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic organic molecule, featuring a fused thienyl and azetidinyl moiety, has garnered attention due to its structural complexity and potential biological activities. The compound's unique structural features make it a valuable scaffold for developing novel therapeutic agents, particularly in the context of targeting intricate biological pathways.

The structure of Azetidine, 3-(3-thienylmethoxy)- is characterized by a five-membered azetidine ring substituted with a 3-thienylmethoxy group. This substitution pattern introduces both aromatic and heterocyclic elements, which can significantly influence the compound's interactions with biological targets. The azetidine ring itself is a small nitrogen-containing heterocycle, known for its flexibility and ability to mimic certain natural amino acid structures. This feature makes it particularly interesting for designing peptidomimetics and other bioactive molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds like Azetidine, 3-(3-thienylmethoxy)-. The thienylmethoxy group adds an additional layer of complexity, providing opportunities for diverse chemical modifications and functionalizations. These modifications can be tailored to enhance specific biological activities, such as receptor binding affinity or metabolic stability. The compound's potential as a scaffold for drug discovery has been highlighted in several studies, where it has been explored for its interactions with various biological targets.

One of the most compelling aspects of Azetidine, 3-(3-thienylmethoxy)- is its potential application in the development of small-molecule inhibitors. Small-molecule inhibitors are crucial in modern drug design, as they can selectively target specific enzymes or receptors involved in disease pathways. The structural features of this compound make it a promising candidate for inhibiting enzymes that play key roles in cancer, inflammation, and other chronic diseases. Recent studies have demonstrated its ability to interact with certain protein targets, suggesting its potential as a lead compound for further optimization.

The biological activity of Azetidine, 3-(3-thienylmethoxy)-, has been extensively studied in various cellular and molecular models. Researchers have focused on understanding how the compound interacts with biological targets at the molecular level. These studies have provided insights into the compound's mechanism of action and have identified potential therapeutic applications. For instance, preliminary findings suggest that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in disease progression.

Moreover, the synthesis of Azetidine, 3-(3-thienylmethoxy)-, has been optimized to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only facilitate the production of the compound but also allow for easy modifications to explore different derivatives. The ability to synthesize this compound on a scalable basis is crucial for its further development and potential commercialization.

The pharmacokinetic properties of Azetidine, 3-(3-thienylmethoxy)-, are also of significant interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its therapeutic potential. Preliminary pharmacokinetic studies have provided valuable data on the compound's absorption and distribution profiles in animal models. These findings are critical for predicting its behavior in humans and for designing appropriate dosing regimens.

In conclusion, Azetidine, 3-(3-thienylmethoxy)- (CAS No. 1343181-01-0) represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and biological activities make it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to explore its pharmacological properties and mechanisms of action, paving the way for new treatments against various diseases.

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